molecular formula C10H16N4O2 B8352677 1,3-dimethyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione

1,3-dimethyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione

Cat. No. B8352677
M. Wt: 224.26 g/mol
InChI Key: VNODSWQYIBKITC-UHFFFAOYSA-N
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Patent
US08618287B2

Procedure details

2.6 g (8.26 mmol) of compound 13a are placed in the presence of 1.3 g of palladium and of 130 mL of formic acid in 300 mL of acetic acid at room temperature for 4 h. The mixture is heated to 100° C.° for 2 h 30 min. After neutralization with a 10% soda solution, the reaction medium is extracted with CHCl3. The organic phase is washed with water and then with a saturated NaCl solution. After drying on MgSO4, the organic phase is concentrated. The obtained residue is purified by flash chromatography (CH2Cl2-MeOH—NH4OH, gradient 90-10-0 to 90-9-1 over 30 min). 1.05 g of intermediate 13b is obtained as a beige solid (yield: 56%).
Name
compound 13a
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15](=[O:23])[N:16]([CH3:22])[C:17](=[O:21])[N:18]([CH3:20])[CH:19]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)=O>C(O)(=O)C.[Pd]>[CH3:20][N:18]1[CH:19]=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:15](=[O:23])[N:16]([CH3:22])[C:17]1=[O:21]

Inputs

Step One
Name
compound 13a
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C=1C(N(C(N(C1)C)=O)C)=O
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After neutralization with a 10% soda solution, the reaction medium is extracted with CHCl3
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
After drying on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by flash chromatography (CH2Cl2-MeOH—NH4OH, gradient 90-10-0 to 90-9-1 over 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C(=C1)N1CCNCC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 56.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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